Nilutamide-d6 Nilutamide-d6 Nilutamide-d6 is intended for use as an internal standard for the quantification of nilutamide by GC- or LC-MS. Nilutamide is a non-steroidal antiandrogen that is an antagonist of the androgen receptor. It reverses testosterone-induced increases in cell proliferation with an IC50 value of 412 nM in mouse mammary carcinoma cells in vitro. It has antiandrogenic activity in both intact and castrated rats, inhibiting testosterone propionate-induced prostate growth when administered at a dose of 2.5 mg/kg. Formulations containing nilutamide have been used in combination with surgical castration in the treatment of metastatic prostate cancer.

Brand Name: Vulcanchem
CAS No.: 1189477-66-4
VCID: VC0023548
InChI: InChI=1S/C12H10F3N3O4/c1-11(2)9(19)17(10(20)16-11)6-3-4-8(18(21)22)7(5-6)12(13,14)15/h3-5H,1-2H3,(H,16,20)/i1D3,2D3
SMILES: CC1(C(=O)N(C(=O)N1)C2=CC(=C(C=C2)[N+](=O)[O-])C(F)(F)F)C
Molecular Formula: C12H10F3N3O4
Molecular Weight: 323.26 g/mol

Nilutamide-d6

CAS No.: 1189477-66-4

Cat. No.: VC0023548

Molecular Formula: C12H10F3N3O4

Molecular Weight: 323.26 g/mol

* For research use only. Not for human or veterinary use.

Nilutamide-d6 - 1189477-66-4

Specification

Description Nilutamide-d6 is intended for use as an internal standard for the quantification of nilutamide by GC- or LC-MS. Nilutamide is a non-steroidal antiandrogen that is an antagonist of the androgen receptor. It reverses testosterone-induced increases in cell proliferation with an IC50 value of 412 nM in mouse mammary carcinoma cells in vitro. It has antiandrogenic activity in both intact and castrated rats, inhibiting testosterone propionate-induced prostate growth when administered at a dose of 2.5 mg/kg. Formulations containing nilutamide have been used in combination with surgical castration in the treatment of metastatic prostate cancer.

CAS No. 1189477-66-4
Molecular Formula C12H10F3N3O4
Molecular Weight 323.26 g/mol
IUPAC Name 3-[4-nitro-3-(trifluoromethyl)phenyl]-5,5-bis(trideuteriomethyl)imidazolidine-2,4-dione
Standard InChI InChI=1S/C12H10F3N3O4/c1-11(2)9(19)17(10(20)16-11)6-3-4-8(18(21)22)7(5-6)12(13,14)15/h3-5H,1-2H3,(H,16,20)/i1D3,2D3
Standard InChI Key XWXYUMMDTVBTOU-WFGJKAKNSA-N
Isomeric SMILES [2H]C([2H])([2H])C1(C(=O)N(C(=O)N1)C2=CC(=C(C=C2)[N+](=O)[O-])C(F)(F)F)C([2H])([2H])[2H]
SMILES CC1(C(=O)N(C(=O)N1)C2=CC(=C(C=C2)[N+](=O)[O-])C(F)(F)F)C
Canonical SMILES CC1(C(=O)N(C(=O)N1)C2=CC(=C(C=C2)[N+](=O)[O-])C(F)(F)F)C

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